molecular formula C10H20N2O2 B6631732 N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide

Cat. No.: B6631732
M. Wt: 200.28 g/mol
InChI Key: MCJSYWKYCDHMLL-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Properties

IUPAC Name

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(5-2-3-7-12-10)9(14)11-6-4-8-13/h12-13H,2-8H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJSYWKYCDHMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide typically involves the reaction of 2-methylpiperidine with 3-chloropropanol under basic conditions to form the intermediate N-(3-chloropropyl)-2-methylpiperidine. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxypropyl)phthalimide
  • N-(3-hydroxypropyl)carbamate
  • N-(3-hydroxypropyl)-3α,12α-dihydroxy-5β-cholan-24-amide

Uniqueness

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide is unique due to its specific structural features, such as the presence of a piperidine ring and a hydroxyl group on the propyl chain. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

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